![molecular formula C20H18BrN3O4S B2752392 N-(4-(2-((3-bromophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide CAS No. 1005295-01-1](/img/structure/B2752392.png)
N-(4-(2-((3-bromophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide
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Overview
Description
The compound “N-(4-(2-((3-bromophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide” is a derivative of 4-(4-bromophenyl)-thiazol-2-amine . It has been synthesized as part of a series of compounds designed to overcome microbial resistance and improve the effectiveness and selectivity of chemotherapeutic agents against cancer .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of 2-amino-4-(4-substituted phenyl)thiazoles with 4-(1H-pyrrolyl-1-yl)benzoic acid/4-(2,5-dimethyl-1H-pyrrolyl-1-yl)benzoic acid, using HBTU as a coupling agent and DIEA as a base in DMF medium .Molecular Structure Analysis
The molecular structure of these compounds was confirmed by physicochemical and spectral characteristics . The molecular docking study demonstrated that these compounds displayed good docking scores within the binding pocket of selected PDB IDs .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps . The exact reactions for this specific compound are not provided in the available resources.Scientific Research Applications
Photodynamic Therapy Applications
Compounds with complex structures, including those similar to the mentioned benzamide derivatives, have been investigated for their potential in photodynamic therapy (PDT). For example, a study on zinc phthalocyanine derivatives demonstrated their effectiveness as photosensitizers in PDT, highlighting their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are critical for Type II mechanisms in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Molecular Structure and Intermolecular Interactions
Understanding the molecular structure and intermolecular interactions of complex molecules is essential for designing new materials and drugs. A study on the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide showcased how crystal packing and dimerization influence molecular geometry, highlighting the importance of these interactions in determining the physical and chemical properties of such compounds (Karabulut et al., 2014).
Antioxidant Activity Evaluation
Research into the antioxidant properties of structurally complex compounds is crucial for developing new therapeutic agents. For instance, the evaluation of new 7-aryl or 7-heteroarylamino-2,3-dimethylbenzo[b]thiophenes provided insights into their antioxidant properties, helping establish structure-activity relationships that are beneficial for designing compounds with enhanced therapeutic efficacy (Queiroz, Ferreira, Calhelha, & Estevinho, 2007).
Direct Amination Techniques
The development of direct amination techniques for haloarenes, including those containing bromophenyl groups, is significant for synthesizing aromatic amines used in various scientific applications. Such methodologies offer pathways to synthesize ortho-functionalized aromatic amines efficiently, which could be relevant for further modifications or applications of the compound (Zhao, Fu, & Qiao, 2010).
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit antimicrobial and anticancer activities . Therefore, it’s plausible that this compound may also target microbial pathogens and cancerous cells.
Mode of Action
The exact mode of action of this compound is currently unknown. Related compounds have been shown to exhibit their antimicrobial activity by blocking the biosynthesis of certain bacterial lipids . In the context of anticancer activity, these compounds may interfere with cell proliferation and induce apoptosis .
Biochemical Pathways
Considering the potential antimicrobial and anticancer activities, it’s likely that this compound affects pathways related to cell growth and division, lipid biosynthesis in bacteria, and apoptosis in cancer cells .
Pharmacokinetics
The molecular docking studies of similar compounds have shown promising adme properties . These properties are crucial for determining the bioavailability of the compound.
Result of Action
Based on the activities of similar compounds, it can be inferred that this compound may inhibit the growth of microbial pathogens and cancerous cells .
properties
IUPAC Name |
N-[4-[2-(3-bromoanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN3O4S/c1-27-16-7-6-12(8-17(16)28-2)19(26)24-20-23-15(11-29-20)10-18(25)22-14-5-3-4-13(21)9-14/h3-9,11H,10H2,1-2H3,(H,22,25)(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZLHTCUPIXMKAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=CC=C3)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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